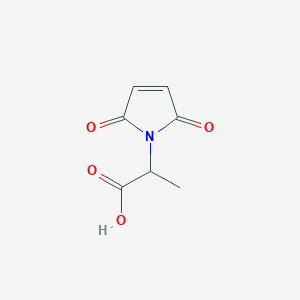

2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid

描述

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid. This nomenclature follows the International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both imide and carboxylic acid functional groups. The systematic name precisely describes the molecular structure, indicating the presence of a pyrrolidine-2,5-dione ring system (maleimide) attached to a propanoic acid moiety through the nitrogen atom of the imide ring.

The compound is registered under Chemical Abstracts Service Registry Number 62212-14-0, which serves as its unique chemical identifier in global chemical databases. This registry number provides unambiguous identification across different chemical information systems and ensures consistent referencing in scientific literature and commercial applications. The molecular formula is definitively established as C₇H₇NO₄ with a molecular weight of 169.14 grams per mole.

Table 1: Primary Chemical Identification Data

The MDL Number MFCD00460983 provides additional unique identification within the MDL database system, further supporting the compound's chemical registry documentation. These identification parameters collectively establish the compound's definitive chemical identity within international chemical information systems.

Alternative Chemical Designations and Synonyms

The compound exhibits extensive nomenclature diversity across different chemical databases and literature sources, reflecting its multifaceted applications and structural characteristics. The most prevalent alternative designation is N-Maleonyl-(S)-alanine, which emphasizes the compound's derivation from alanine amino acid and its connection to maleic acid chemistry. This designation highlights the compound's relevance in amino acid chemistry and bioconjugation applications.

Additional systematic synonyms include 2-(2,5-dioxopyrrol-1-yl)propanoic acid and 3-maleimidopropionic acid, although the latter designation technically refers to a related but distinct compound with the Chemical Abstracts Service number 7423-55-4. The nomenclature variation between 2-position and 3-position substitution patterns represents different regioisomers within the maleimidopropionic acid family.

Table 2: Comprehensive Synonym Compilation

The compound's SMILES notation is documented as CC(N1C(C=CC1=O)=O)C(O)=O, providing a standardized linear representation of its molecular structure. This notation enables computational chemistry applications and database searching across different chemical information platforms. The stereochemical designation as the (S)-enantiomer in the N-Maleonyl-(S)-alanine nomenclature indicates the specific three-dimensional configuration around the chiral center at the alpha-carbon of the propanoic acid moiety.

The diversity in nomenclature reflects the compound's applications across multiple chemical domains, including bioconjugation chemistry, amino acid modifications, and maleimide-based synthetic methodologies. Each naming convention emphasizes different structural or functional aspects relevant to specific research or industrial applications.

Structural Relationship to Maleimide Derivatives

The compound belongs to the broader class of maleimide derivatives, characterized by the presence of the 2,5-pyrrolidinedione ring system. Maleimides represent a fundamental class of compounds in bioconjugation chemistry due to their electrophilic double bond, which readily undergoes Michael addition reactions with nucleophilic thiol groups present in cysteine residues of proteins. The structural relationship between this compound and parent maleimide involves the substitution of the imide nitrogen with a propanoic acid side chain.

This structural modification transforms the simple maleimide scaffold into a bifunctional reagent capable of both Michael addition chemistry through the maleimide ring and carbodiimide coupling reactions through the carboxylic acid functionality. The propanoic acid linker provides a three-carbon spacer between the reactive maleimide moiety and the carboxyl group, offering optimal geometry for bioconjugation applications. Recent research demonstrates that maleimide derivatives can also participate in copper-mediated [3+2] cycloaddition reactions with N-terminal amino acids of proteins, expanding their utility beyond traditional cysteine-selective modifications.

Table 3: Maleimide Derivative Structural Classification

The compound shares structural similarities with 3-maleimidopropionic acid (Chemical Abstracts Service 7423-55-4), differing primarily in the position of attachment between the maleimide ring and the propanoic acid chain. While 3-maleimidopropionic acid features direct attachment of the propanoic acid to the maleimide nitrogen, the 2-position isomer (Chemical Abstracts Service 62212-14-0) incorporates the propanoic acid through the alpha-carbon adjacent to the nitrogen, creating distinct reactivity profiles and steric accessibility patterns.

The maleimide ring system in these derivatives maintains its characteristic electrophilic properties, with the double bond serving as a Michael acceptor for thiol addition reactions. The electron-withdrawing nature of the two carbonyl groups enhances the electrophilicity of the alkene, facilitating rapid and selective reactions with cysteine residues under physiological conditions. This selectivity has made maleimide derivatives among the most widely used reagents in protein modification and bioconjugation applications.

属性

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4(7(11)12)8-5(9)2-3-6(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNSLPICAWKNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313041 | |

| Record name | 2-(2,5-dioxopyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62212-14-0 | |

| Record name | NSC266056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-dioxopyrrol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two keto groups at positions 2 and 5, contributing to its reactivity and interaction with biological systems. Its molecular formula is CHNO, with a molecular weight of approximately 155.15 g/mol .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with similar structures to this compound demonstrate inhibitory effects against various bacterial strains. For instance:

- Study Findings : In vitro assays revealed that certain pyrrole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using different assays:

- DPPH Radical Scavenging Assay : The compound exhibited a notable ability to scavenge free radicals, indicating its potential as an antioxidant agent .

- Reducing Power Assay : The reducing capability was measured against ascorbic acid as a standard, showing comparable results that suggest its effectiveness in reducing oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study conducted on several pyrrole derivatives, including this compound, assessed their antimicrobial efficacy. The results demonstrated that these compounds could effectively inhibit bacterial growth in a dose-dependent manner.

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 100 |

| Compound B | Escherichia coli | 12 | 100 |

| Target Compound | Both Strains | Varied (15-20) | 50-200 |

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, the compound was tested alongside known antioxidants:

| Sample | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Ascorbic Acid | 95 | 10 |

| Trolox | 90 | 15 |

| Target Compound | 85 | 20 |

The biological activity of this compound can be attributed to its ability to interact with cellular targets through hydrogen bonding and π-stacking interactions due to the presence of the pyrrolidine ring. This interaction may lead to disruption in cellular processes such as cell wall synthesis in bacteria or modulation of oxidative stress responses in cells.

相似化合物的比较

Structural Variations and Functional Groups

The following table summarizes critical differences between 2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid and its analogues:

Reactivity and Kinetic Differences

- Maleimide vs. NHS Esters : While this compound requires activation (e.g., DCC/NHS) for amine coupling, compounds like Mal-PEG8-NHS integrate pre-activated NHS esters, enabling direct amine conjugation without additional reagents .

- Linker Length and Flexibility: NOTA-maleimide derivatives with hexanamido linkers (e.g., 4c) exhibit higher conjugation efficiency (85% yield) compared to shorter propanamido variants (4a, 86% yield), likely due to reduced steric hindrance .

- Steric Effects: The dimethyl group in 3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-2,2-dimethylpropanoic acid hinders maleimide-thiol interactions, making it less efficient for bulky substrates .

Solubility and Stability

- PEGylated Analogues : Mal-PEG8-NHS demonstrates superior aqueous solubility (>50 mg/mL) compared to the parent compound (<10 mg/mL in water), enhancing utility in biological systems .

- Hydrolytic Stability : The maleimide ring in this compound is stable at pH 6.5–7.5 but hydrolyzes rapidly above pH 8.5, whereas saturated pyrrolidin-1-yl derivatives (e.g., 5724-76-5) exhibit slower hydrolysis .

Bioconjugation Efficiency

- In a 2020 study, this compound achieved 70% yield when coupled to amine-functionalized substrates using DCC/NHS activation .

- NOTA-maleimide derivatives with hexanamido linkers (4c) showed 85% conjugation efficiency with thiolated antibodies, outperforming shorter linkers in radiopharmaceutical synthesis .

Emerging Derivatives

- Sulfonyl Chloride Analogues : 2-(2,5-Dioxo-pyrrolidin-1-yl)ethanesulfonyl chloride (CAS: 3982-20-5) offers enhanced amine reactivity but requires anhydrous conditions .

准备方法

Preparation via Esterification Using Maleimide Derivatives

One common approach involves the reaction of maleimide esters with alcohols or amino acid derivatives in the presence of bases like triethylamine, typically in polar aprotic solvents such as N,N-dimethylformamide (DMF).

This method highlights the efficient coupling of maleimide esters with dipeptides to give the corresponding maleimide-functionalized amino acid derivatives with high yield and purity.

Preparation via N-Hydroxysuccinimide (NHS) Ester Activation

Another method involves synthesizing the NHS ester of 6-maleimidohexanoic acid, which then reacts with amines or peptides to form the desired product.

This two-step approach allows for modular synthesis, enabling the attachment of maleimide moieties to various nucleophilic partners under mild conditions.

Direct Coupling in DMF with Triethylamine

Direct coupling of maleimide derivatives with amino acids or peptides can also be performed in DMF using triethylamine as a base, facilitating amide bond formation.

Reaction Conditions and Solvents

- Solvents: N,N-Dimethylformamide (DMF) is the preferred solvent due to its polar aprotic nature, which facilitates nucleophilic substitution and coupling reactions.

- Bases: Triethylamine and N-ethyl-N,N-diisopropylamine (DIPEA) are commonly used to neutralize acids formed during coupling and to activate nucleophiles.

- Temperature: Reactions are generally conducted at room temperature (20–25 °C) to preserve the maleimide ring, which is thermally labile.

- Atmosphere: Inert atmosphere (nitrogen or argon) is recommended to prevent oxidation or hydrolysis of sensitive intermediates.

Purification Techniques

- Flash chromatography on silica gel using ethyl acetate/hexane mixtures is employed for initial purification.

- Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water gradients is used for final purification, ensuring high purity.

- Crystallization from solvents such as chloroform/toluene mixtures is also reported.

Analytical Characterization

- LC-MS: Confirms molecular weight and purity (e.g., m/z = 382 [M+H]+).

- 1H NMR Spectroscopy: Provides detailed structural confirmation with characteristic chemical shifts for maleimide and amino acid protons.

- TLC: Used for monitoring reaction progress (e.g., Rf = 0.26 in 10% MeOH/CH2Cl2).

Summary Table of Preparation Methods

| Method | Starting Materials | Reagents | Solvent | Temperature | Yield | Purification | Key Notes |

|---|---|---|---|---|---|---|---|

| Esterification with maleimide ester | Maleimide ester + L-valyl-L-alanine | Triethylamine | DMF | RT, overnight | 97% | Preparative RP-HPLC | High yield, mild conditions |

| NHS ester activation + coupling | 6-maleimidohexanoic acid + NHS + DIPEA; then + dipeptide | DIPEA | DMF | RT, overnight | 70% (NHS ester), 52% (coupling) | Extraction, recrystallization, precipitation | Modular, two-step synthesis |

| Direct coupling with triethylamine | Maleimide ester + amino acid | Triethylamine | DMF | RT, overnight | 97% | RP-HPLC | Efficient amide bond formation |

Research Findings and Considerations

- The maleimide ring is thermally and chemically sensitive; thus, reaction conditions are optimized to avoid ring opening or polymerization.

- Use of polar aprotic solvents and mild bases ensures high selectivity and minimal side reactions.

- The coupling efficiency is high, with yields often exceeding 90% in optimized protocols.

- Purification by RP-HPLC is critical for obtaining analytically pure compounds suitable for pharmaceutical or biochemical applications.

- These preparation methods are supported by detailed NMR and mass spectrometry data, confirming the structure and purity of the product.

常见问题

Q. What are the critical safety protocols for handling 2-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-propionic acid in laboratory settings?

- Methodological Answer : Researchers must use engineering controls (e.g., chemical fume hoods) and personal protective equipment (PPE), including lab coats, nitrile gloves, and safety goggles. Avoid inhalation of dust or vapors; in case of skin/eye contact, rinse immediately with water for ≥15 minutes. Store in sealed containers at room temperature, away from incompatible materials .

- Data Reference :

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₄ |

| Molecular Weight | 171.15 g/mol |

| CAS No. | 5724-76-5 |

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the pyrrolidone ring and propionic acid moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as applied to structurally similar dioxopyrrolidine derivatives) resolves stereochemical ambiguities .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity). Monitor degradation via HPLC with UV detection. For pH-dependent stability, use buffered solutions (pH 2–12) and track changes over time using spectroscopic methods .

Advanced Research Questions

Q. How can contradictions in reactivity data during conjugation reactions involving the pyrrolidone ring be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or competing side reactions. Use kinetic studies (e.g., stopped-flow spectroscopy) to monitor reaction intermediates. Validate results with computational chemistry (DFT calculations) to predict reaction pathways. Cross-reference with LC-MS to identify byproducts .

Q. What experimental designs are optimal for studying pH-dependent bioconjugation efficiency?

- Methodological Answer : Employ a factorial design varying pH (4–9), temperature (25–37°C), and molar ratios. Use fluorescent probes or MALDI-TOF to quantify conjugation efficiency. Statistical tools (ANOVA) identify significant variables. Include negative controls (e.g., blocking the pyrrolidone’s reactive site) to confirm specificity .

Q. How can computational modeling enhance understanding of the compound’s interactions in biochemical systems?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target proteins (e.g., enzymes). Molecular dynamics simulations (GROMACS) assess stability of complexes under physiological conditions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

- Example Scenario : Discrepancies in reported solubility profiles.

- Resolution Strategy :

Replicate experiments using standardized solvents (e.g., USP-grade DMSO, water). Characterize lot-to-lot variability via thermogravimetric analysis (TGA) to detect impurities. Publish raw data with detailed metadata (e.g., humidity, storage duration) to enable cross-lab comparisons .

- Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。